2-Cyclopropylquinoline-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves cycloaddition reactions, cyclocondensation, and modifications of existing quinoline structures. For instance, a study described the synthesis of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives using a synergistic combination of [2+2+2]- and [4+2]-cycloaddition reactions, showcasing an efficient route to generate these compounds (Kotha & Banerjee, 2007). Similarly, cyclopropanation processes have been applied to synthesize doubly constrained ACC derivatives, indicating versatile methods for introducing cyclopropyl groups into quinoline structures (Szakonyi et al., 2002).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including cyclopropyl modifications, has been characterized using various spectroscopic techniques. For instance, a series of hydroquinolines derivatives underwent characterizations through spectroscopic methods, revealing insights into their molecular configurations and interactions (Filali Baba et al., 2019). Such studies are crucial for understanding the electronic and spatial configurations of these molecules, which directly influence their chemical reactivity and potential biological activity.
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including cyclocondensation and alkylation, to generate structurally diverse molecules. The chemical properties of these compounds are significantly influenced by their quinoline core and the nature of substituents, such as the cyclopropyl group, which can affect their reactivity and interaction with biological targets. For example, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involved multiple steps, including acyl-chlorination and cyclopropylamine replacement, highlighting the chemical versatility of quinoline derivatives (Liu Zhe, 2001).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structures, are essential for their formulation and application. Studies on the melting and dissociation properties of related compounds provide insights into their behavior under different conditions, which is critical for their practical use in medicinal chemistry (Yin Qiuxiang, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with metal ions or biological macromolecules, determine the potential applications of quinoline derivatives. For instance, selective metal cation activation of DNA alkylating agents shows how structural modifications can influence the reactivity and specificity of these compounds (Boger & Boyce, 2000).
Scientific Research Applications
Pharmaceutical and Biotechnology Applications
One study discusses a method to prepare a derivative of 2-Cyclopropylquinoline-4-carboxylic acid, specifically 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, which has potential applications in the pharmaceutical and biotechnology industries (Liu, 2001).
Antimicrobial Activity
Several studies indicate that derivatives of 2-Cyclopropylquinoline-4-carboxylic acid exhibit promising antimicrobial activity. For instance, a study synthesized and evaluated newer 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids for their antimycobacterial activity against Mycobacterium tuberculosis (Senthilkumar et al., 2008). Another study found that 4-substituted 2-cycloalkylquinolines exhibit antimicrobial properties, with the cycloalkyl substituent in the 2-position of the quinoline ring influencing their biological activity (Moiseev et al., 1988).
Antitumor Applications
A study highlighted the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Peptide Synthesis-Friendly Derivatives
A method for synthesizing 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives was developed, providing access to a range of new peptide synthesis-friendly derivatives (Czombos et al., 2000).
Antibacterial Agents
Substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids with methyl groups at the 8-position show potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990).
Antifungal and Antibacterial Applications
Fluoroquinolone-based 4-thiazolidinones exhibit antifungal and antibacterial activities, showing potential for pharmaceutical and cosmetic applications (Patel & Patel, 2010).
Safety And Hazards
The safety data sheet for 2-Cyclopropylquinoline-4-carboxylic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
2-cyclopropylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOFXKNWXLKLSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298387 | |
Record name | 2-cyclopropylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylquinoline-4-carboxylic acid | |
CAS RN |
119778-64-2 | |
Record name | 2-cyclopropylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclopropylquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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